molecular formula C18H14N4O3S2 B12689431 4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- CAS No. 68710-96-3

4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-

Cat. No.: B12689431
CAS No.: 68710-96-3
M. Wt: 398.5 g/mol
InChI Key: WFEACANRWOTTGE-XNTDXEJSSA-N
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Description

4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a complex organic compound with a unique structure that combines elements of pyridine, thiazolidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylaminobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 4-pyridinecarboxylic acid chloride under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring or the thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or slightly alkaline conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidinone moiety is particularly important for its biological activity, as it can interact with various proteins and enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: Similar in structure but lacks the thiazolidinone moiety.

    Thiosemicarbazide derivatives: Share the thiazolidinone structure but differ in the attached functional groups.

    4-Acetamidobenzaldehyde derivatives: Contain the acetylamino phenyl group but differ in the rest of the structure.

Uniqueness

4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- is unique due to its combination of pyridine, thiazolidinone, and phenyl groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

CAS No.

68710-96-3

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H14N4O3S2/c1-11(23)20-14-4-2-12(3-5-14)10-15-17(25)22(18(26)27-15)21-16(24)13-6-8-19-9-7-13/h2-10H,1H3,(H,20,23)(H,21,24)/b15-10+

InChI Key

WFEACANRWOTTGE-XNTDXEJSSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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